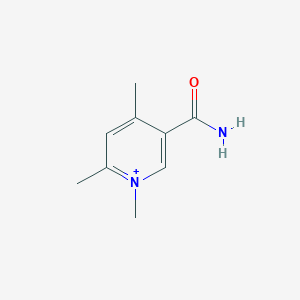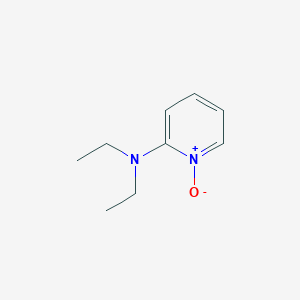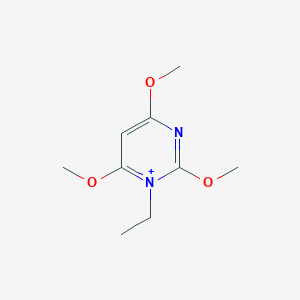
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a triazole derivative that has been synthesized through a multi-step process, which will be discussed in detail in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPT.
Wirkmechanismus
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with its target, the bacterial RNAP, by inhibiting its activity . This inhibition disrupts the normal functioning of the RNAP, thereby modulating cellular processes and potentially reducing disease progression.
Biochemical Pathways
The compound’s mode of action affects the transcription process in bacteria, which is a critical part of the central dogma of molecular biology . By inhibiting RNAP, the compound disrupts the transcription of DNA into RNA, which can lead to a decrease in protein synthesis and affect various downstream cellular processes .
Pharmacokinetics
These processes can affect the compound’s bioavailability and efficacy .
Result of Action
The inhibition of RNAP by the compound can lead to various molecular and cellular effects. For instance, it has been shown to display potent antimicrobial activity against certain Gram-positive bacteria . In addition, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability and efficacy. Furthermore, the compound’s stability can impact its long-term effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs based on N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for the treatment of inflammatory and pain-related disorders. Another area of interest is the use of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a feed additive for livestock to improve their growth and feed efficiency. Additionally, research on the synthesis of new materials using N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a building block could lead to the development of new materials with unique properties.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including the addition of a protecting group and the reduction of the nitro group to an amine. The final product is obtained through the removal of the protecting group.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a feed additive for livestock to improve their growth and feed efficiency. In materials science, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMSSVMBWYTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B514652.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)





